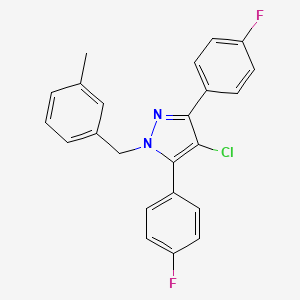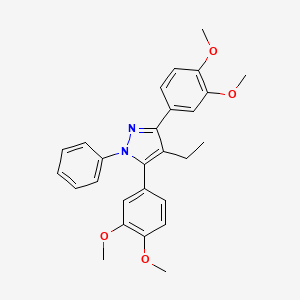![molecular formula C18H14F2N2O3 B10935204 2-[(2,4-Difluorobenzoyl)amino]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B10935204.png)
2-[(2,4-Difluorobenzoyl)amino]-3-(1H-indol-3-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorobenzoyl)amino]-3-(1H-indol-3-YL)propanoic acid typically involves the reaction of 2,4-difluorobenzoyl chloride with 3-(1H-indol-3-yl)propanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at a low temperature to prevent side reactions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorobenzoyl)amino]-3-(1H-indol-3-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms in the benzoyl moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzoyl derivatives with various functional groups.
Scientific Research Applications
2-[(2,4-Difluorobenzoyl)amino]-3-(1H-indol-3-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorobenzoyl)amino]-3-(1H-indol-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Difluorobenzoyl)amino]-3-(1H-imidazol-4-yl)propanoic acid
- 2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid
- Indole-3-carboxylic acid derivatives
Uniqueness
2-[(2,4-Difluorobenzoyl)amino]-3-(1H-indol-3-YL)propanoic acid is unique due to the presence of both the indole ring and the difluorobenzoyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H14F2N2O3 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[(2,4-difluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H14F2N2O3/c19-11-5-6-13(14(20)8-11)17(23)22-16(18(24)25)7-10-9-21-15-4-2-1-3-12(10)15/h1-6,8-9,16,21H,7H2,(H,22,23)(H,24,25) |
InChI Key |
YKYWFBAFAZIUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935134.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10935137.png)
![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B10935143.png)

![2-Ethyl 4-propan-2-yl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B10935156.png)

![5-[chloro(difluoro)methyl]-1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10935164.png)
![N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935169.png)
![4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10935171.png)

![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10935185.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dichlorobenzyl)piperazine](/img/structure/B10935198.png)
![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B10935216.png)
![6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935226.png)
